molecular formula C13H11N7O4 B11487526 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11487526
M. Wt: 329.27 g/mol
InChI Key: NMZWYMLNIYPEIH-UHFFFAOYSA-N
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Description

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a complex heterocyclic compound that features a combination of pyrazole, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the nitro group and subsequent coupling with the oxadiazole and pyridine moieties. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in various biological processes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The unique combination of the nitro group on the pyrazole ring and the specific positioning of the pyridine and oxadiazole moieties distinguishes 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide from similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N7O4

Molecular Weight

329.27 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11N7O4/c21-12(15-7-9-2-1-4-14-6-9)13-16-10(18-24-13)8-19-5-3-11(17-19)20(22)23/h1-6H,7-8H2,(H,15,21)

InChI Key

NMZWYMLNIYPEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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